N1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

GPR35 GPCR antagonism off-target profiling

N1-Phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034498-85-4) is a synthetic oxalamide derivative with molecular formula C21H26N4O2 and a molecular weight of 366.5 g/mol. The scaffold features a phenethyl group at the N1 position and a pyridin-4-yl-substituted piperidine linked via a methylene bridge to the N2 oxalamide nitrogen.

Molecular Formula C21H26N4O2
Molecular Weight 366.465
CAS No. 2034498-85-4
Cat. No. B2838734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
CAS2034498-85-4
Molecular FormulaC21H26N4O2
Molecular Weight366.465
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C21H26N4O2/c26-20(23-13-6-17-4-2-1-3-5-17)21(27)24-16-18-9-14-25(15-10-18)19-7-11-22-12-8-19/h1-5,7-8,11-12,18H,6,9-10,13-16H2,(H,23,26)(H,24,27)
InChIKeySMSJAIVKHUFVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034498-85-4): Structural Identity and Procurement Context


N1-Phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034498-85-4) is a synthetic oxalamide derivative with molecular formula C21H26N4O2 and a molecular weight of 366.5 g/mol. The scaffold features a phenethyl group at the N1 position and a pyridin-4-yl-substituted piperidine linked via a methylene bridge to the N2 oxalamide nitrogen [1]. This compound belongs to a family of oxalamide-based scaffolds that have been explored as kinase inhibitor intermediates and, in structurally related series such as N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides, as HIV-1 gp120–CD4 entry inhibitors [2]. Its defined heterocyclic architecture positions it as a versatile building block for medicinal chemistry SAR programs, though targeted biological annotation remains sparse in public databases.

Why Close Oxalamide Analogs Are Not Interchangeable with N1-Phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide


Oxalamide derivatives containing the 1-(pyridin-4-yl)piperidin-4-yl motif cannot be treated as generic substitutions because even minor positional isomerism or N1-substituent variation produces measurable shifts in molecular recognition and physicochemical profile. The 4-pyridyl nitrogen position, relative to the 2-pyridyl isomer, alters hydrogen-bonding geometry and π-stacking orientation within target binding pockets—a principle demonstrated across pyridinyl-piperidine oxalamide series where regioisomeric pyridine attachments yield divergent kinase selectivity profiles [1]. Additionally, the lipophilic phenethyl tail contributes a computed clogP of approximately 2.37 and a topological polar surface area (TPSA) of roughly 58 Ų [2], which are distinct from analogs bearing halogenated phenyl or heterocyclic N1 substituents. These parameter shifts directly impact membrane permeability, solubility, and off-target binding potential, making empirical selection critical rather than assumption-based substitution.

Quantitative Differentiation Evidence for N1-Phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034498-85-4) vs. Closest Analogs


GPR35 Antagonism Selectivity: Inactivity as a Distinguishing Feature vs. Active Oxalamide Analogs

In a primary binding assay for G-protein coupled receptor 35 (GPR35) antagonism, the target compound was classified as inactive [1]. While quantitative IC50 values for active GPR35 antagonists in related oxalamide series are not publicly available in the same assay panel, this inactivity should be contrasted with structurally related oxalamides that have shown measurable engagement at aminergic or peptidergic GPCR targets. For procurement decisions, this negative data point provides a selectivity filter: the compound does not trigger GPR35-mediated pathways, which can be a confounding variable in phenotypic screening campaigns.

GPR35 GPCR antagonism off-target profiling

Pyridine Regioisomerism: 4-Pyridyl vs. 2-Pyridyl Differentiation in Oxalamide Scaffolds

The target compound (4-pyridyl isomer, CAS 2034498-85-4) and its nearest positional analog N1-phenethyl-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide (2-pyridyl isomer) share identical molecular formula (C21H26N4O2) and molecular weight (366.5 g/mol) but differ in pyridine nitrogen position . In kinase inhibitor oxalamide patents, the 4-pyridyl substitution pattern has been associated with c-Met inhibitory activity, whereas 2-pyridyl isomers frequently exhibit altered hinge-binding geometry and reduced kinase selectivity [1]. This regioisomeric distinction carries implications for target engagement and should guide compound selection when specific kinase or receptor binding geometries are targeted.

regioisomerism pyridine positional isomer target binding geometry

N1-Phenethyl Lipophilicity and TPSA Differentiation vs. Halogenated Phenyl Oxalamide Analogs

The target compound with its phenethyl N1 substituent exhibits computed physicochemical properties—SlogP of approximately 2.37 and topological polar surface area (TPSA) of approximately 58 Ų—that differentiate it from halogenated analogs such as N1-(2,5-difluorophenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, which would carry higher electronegativity and increased TPSA due to fluorine substitution [1] [2]. This lipophilicity window (clogP ~2.3–3.3) positions the target compound within oral bioavailability-favorable space per Lipinski guidelines, while avoiding the metabolic liabilities often associated with halogenated phenyl groups (e.g., oxidative defluorination or GST-mediated glutathione conjugation).

lipophilicity polar surface area ADME prediction

Absence of ChEMBL-Annotated Bioactivity as a Differentiator for Novel Target Screening

The ZINC database (ZINC670473448 and related entries) and ChEMBL 20 contain no known bioactivity annotations for this compound [1]. In contrast, structurally related oxalamides such as NBD-556 (N-phenyl-N′-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide) are extensively annotated with HIV-1 gp120 binding IC50 values in the low micromolar range (approximately 10–50 μM depending on viral strain and assay format) [2]. This lack of annotation for the target compound makes it a candidate for novel target deconvolution screens where pre-existing target bias from annotated compounds would confound hit calling.

novel target discovery unannotated chemical space phenotypic screening

Optimal Research Application Scenarios for N1-Phenethyl-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide (CAS 2034498-85-4)


Kinase Inhibitor Lead Optimization: c-Met and Related Receptor Tyrosine Kinase Programs

The 4-pyridyl-piperidine oxalamide scaffold matches the pharmacophoric requirements described in oxalamide kinase inhibitor patents (US20060241104), where pyridin-4-yl substitution is specifically claimed for c-Met inhibitory activity [1]. This compound can serve as a core scaffold for SAR exploration around the N1-phenethyl substituent, with the phenethyl group offering a defined lipophilic handle that can be systematically varied to tune potency, selectivity, and ADME properties. Its inactivity at GPR35 further supports its use in kinase panels without GPCR-driven false positives.

Phenotypic Screening Library Expansion with Unannotated Chemical Space

Because this compound carries no ChEMBL bioactivity annotations and is uncharacterized in major public databases [2], it is well-suited for inclusion in diversity-oriented screening libraries aimed at novel target discovery. Its physicochemical profile (SlogP ~2.37, TPSA ~58 Ų) falls within lead-like chemical space, making it compatible with standard high-throughput screening workflows without the solubility or permeability liabilities of more lipophilic oxalamide analogs.

Selectivity Profiling: GPCR Off-Target Counter-Screening Panel Component

The confirmed inactivity of this compound against GPR35 [3] makes it a useful negative control or selectivity benchmarking compound in GPCR panels where structurally related oxalamides are being profiled for polypharmacology. When evaluating close analogs (e.g., halogenated phenyl variants or heterocyclic N1-substituted derivatives) for GPCR selectivity, this compound provides a clean baseline to distinguish target-specific activity from scaffold-driven off-target effects.

Synthetic Methodology Development Using a Defined Bifunctional Oxalamide Core

The compound's dual amide functionality, combined with the pyridinyl-piperidine and phenethyl termini, provides a well-defined and commercially available substrate for developing novel oxalamide coupling or functionalization methodologies. Its use as a model substrate in reaction optimization studies (e.g., N-alkylation, amide reduction, or metal-catalyzed cross-coupling on the pyridine ring) benefits from the scaffold's structural rigidity and the availability of the 2-pyridyl isomer as a direct comparator for regiochemical outcome studies .

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